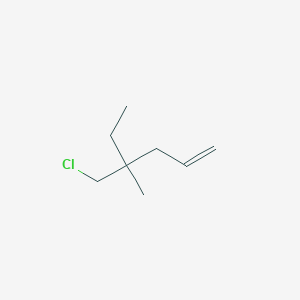

4-(Chloromethyl)-4-methylhex-1-ene

CAS No.:

Cat. No.: VC17658285

Molecular Formula: C8H15Cl

Molecular Weight: 146.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15Cl |

|---|---|

| Molecular Weight | 146.66 g/mol |

| IUPAC Name | 4-(chloromethyl)-4-methylhex-1-ene |

| Standard InChI | InChI=1S/C8H15Cl/c1-4-6-8(3,5-2)7-9/h4H,1,5-7H2,2-3H3 |

| Standard InChI Key | ZAELAPGBNLYBPP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(CC=C)CCl |

Introduction

1. Introduction to 4-(Chloromethyl)-4-methylhex-1-ene

4-(Chloromethyl)-4-methylhex-1-ene is an organic compound classified as a halogenated alkene. It features a chloromethyl group (-CH₂Cl) and a terminal double bond (-C=CH₂) within its structure. This compound belongs to the family of alkenes, characterized by one or more carbon-carbon double bonds, and is modified by the presence of a chlorine atom, which imparts unique reactivity.

2. Structural Characteristics

The molecular structure of 4-(Chloromethyl)-4-methylhex-1-ene can be described as follows:

-

Molecular Formula: C8H15Cl

-

Functional Groups:

-

A terminal alkene (-C=CH₂).

-

A chloromethyl group (-CH₂Cl).

-

A methyl group (-CH₃) attached to the fourth carbon.

-

Structural Representation:

textCH3 | CH2=CH-CH2-C-CH2Cl | CH3

This compound exhibits asymmetry due to the branching and substitution pattern, which affects its physical and chemical properties.

4. Synthesis

The synthesis of 4-(Chloromethyl)-4-methylhex-1-ene typically involves halogenation reactions or functional group transformations. A common pathway includes:

-

Allylic Chlorination:

-

Starting with 4-methylhex-1-ene, allylic chlorination using chlorine gas or N-chlorosuccinimide (NCS) in the presence of light or heat can introduce a chloromethyl group at the allylic position.

-

-

Grignard Reactions (Optional):

-

If required, precursor compounds can be modified using Grignard reagents to achieve selective substitution at desired positions.

-

5. Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

-

Alkene Reactivity:

-

The double bond can undergo electrophilic addition reactions, such as hydrohalogenation or epoxidation.

-

Polymerization reactions are also possible under appropriate conditions.

-

-

Chloromethyl Group Reactivity:

-

The chloromethyl group is prone to nucleophilic substitution (SN2 or SN1 mechanisms), allowing for the introduction of various nucleophiles (e.g., amines, alcohols).

-

-

Combination Reactions:

-

The dual functionality enables tandem reactions, such as cyclization or multi-step synthesis for more complex molecules.

-

6. Applications

Although specific uses of 4-(Chloromethyl)-4-methylhex-1-ene are not well-documented, compounds with similar structures are utilized in:

-

Organic Synthesis:

-

As intermediates for producing pharmaceuticals, agrochemicals, or polymers.

-

-

Material Science:

-

In the preparation of specialty resins or coatings due to the reactivity of both alkene and chloromethyl groups.

-

-

Chemical Research:

-

As a model compound for studying reaction mechanisms involving alkenes and halides.

-

7. Safety and Handling

Due to the presence of a reactive chlorinated group and an alkene, precautions must be taken:

-

Toxicity: Likely irritant to skin and mucous membranes; handle with gloves and protective eyewear.

-

Flammability: The alkene moiety may render it flammable; avoid open flames.

-

Storage: Store in tightly sealed containers away from heat and moisture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume